molecular formula C9H7NO2 B3390326 7-Isocyanato-2,3-dihydrobenzo[b]furan CAS No. 96219-40-8

7-Isocyanato-2,3-dihydrobenzo[b]furan

Cat. No.: B3390326
CAS No.: 96219-40-8
M. Wt: 161.16
InChI Key: SOJVUJUSOBTJEA-UHFFFAOYSA-N
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Description

Contextual Significance of Isocyanate-Functionalized Dihydrobenzofuran Systems in Organic Chemistry

The 2,3-dihydrobenzofuran (B1216630) moiety is a prevalent structural motif found in a wide array of biologically active natural products and pharmaceutical agents. nih.govnih.gov This scaffold is recognized for its role in compounds exhibiting diverse pharmacological properties. nih.govnih.gov The introduction of an isocyanate group onto this privileged structure significantly broadens its synthetic utility. Isocyanates are well-known for their reactivity towards nucleophiles, making them valuable intermediates in the synthesis of ureas, carbamates, and other nitrogen-containing compounds. nih.govnih.gov Consequently, isocyanate-functionalized dihydrobenzofurans are poised as versatile building blocks for the creation of complex molecules with potential applications in medicinal chemistry and materials science. The reactivity of the isocyanate group provides a direct handle for derivatization, allowing for the exploration of a vast chemical space around the dihydrobenzofuran core.

Overview of Foundational Research Trajectories for Isocyanates and Dihydrobenzofurans

The chemistry of isocyanates dates back to the 19th century and has since become a cornerstone of industrial and academic research. wikipedia.org A primary focus of isocyanate research has been their application in polymerization to form polyurethanes. rsc.orgajphs.com Synthetically, isocyanates are most commonly prepared from primary amines via phosgenation or through rearrangement reactions such as the Curtius, Hofmann, and Lossen rearrangements. nih.govwikipedia.org The Curtius rearrangement, which involves the thermal or photochemical decomposition of an acyl azide, is a particularly mild and versatile method for isocyanate synthesis. nih.govrsc.org

The dihydrobenzofuran ring system, often referred to as coumaran, has also been the subject of extensive research. nist.gov Synthetic efforts have led to a multitude of methods for its construction, including intramolecular cyclization reactions. nih.govorganic-chemistry.org Recent advancements have focused on developing stereoselective and efficient protocols for the synthesis of substituted dihydrobenzofurans, driven by the desire to access complex natural products and their analogues. rsc.orgresearchgate.net Research has also explored the functionalization of the dihydrobenzofuran ring at various positions to modulate its biological activity and physical properties. nih.gov

Scope and Academic Relevance of Research on 7-Isocyanato-2,3-dihydrobenzo[b]furan

While extensive literature exists for both isocyanates and dihydrobenzofurans individually, specific research focused solely on this compound is limited. Much of the available information is derived from chemical supplier catalogs and compound databases. uni.luotavachemicals.com The academic relevance of this particular molecule lies in its potential as a specialized chemical probe or a precursor for the synthesis of novel compounds.

The synthesis of this compound would likely involve the preparation of a 7-substituted dihydrobenzofuran precursor. For instance, the synthesis could potentially start from 7-amino-2,3-dihydrobenzofuran, which could then be converted to the isocyanate through phosgenation. Alternatively, a Curtius rearrangement of 2,3-dihydrobenzofuran-7-carboxylic acid, via the corresponding acyl azide, presents a plausible and milder synthetic route. nih.govorganic-chemistry.org The investigation into such synthetic pathways and the subsequent exploration of the reactivity of this compound would be of significant interest to the synthetic chemistry community.

Detailed Research Findings

Due to the limited specific research on this compound, this section will present available data for the compound and discuss potential synthetic strategies based on established chemical principles.

Chemical and Physical Properties

The following table summarizes the known properties of this compound based on available database information. uni.lu

PropertyValue
Molecular Formula C₉H₇NO₂
Molecular Weight 161.16 g/mol
CAS Number 96219-40-8
Appearance Not specified
Melting Point Not specified
Boiling Point Not specified
SMILES C1COC2=C1C=CC=C2N=C=O
InChI InChI=1S/C9H7NO2/c11-6-10-8-3-1-2-7-4-5-12-9(7)8/h1-3H,4-5H2

Predicted Data

Computational models can provide estimates for various physicochemical properties. The following data is predicted. uni.lu

PropertyPredicted Value
XLogP3 2.2
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 1
Exact Mass 161.04767853 g/mol
Monoisotopic Mass 161.04767853 g/mol
Topological Polar Surface Area 41.1 Ų
Heavy Atom Count 12

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-isocyanato-2,3-dihydro-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-6-10-8-3-1-2-7-4-5-12-9(7)8/h1-3H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOJVUJUSOBTJEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=CC=C2N=C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10652771
Record name 7-Isocyanato-2,3-dihydro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96219-40-8
Record name 7-Isocyanato-2,3-dihydro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 7 Isocyanato 2,3 Dihydrobenzo B Furan

Historical Evolution of Isocyanate Synthesis Pertinent to 7-Isocyanato-2,3-dihydrobenzo[b]furan Precursors

The isocyanate group is a critical functional moiety, and its synthesis has been a subject of extensive research. The methods for its formation can be broadly categorized into phosgenation and non-phosgenation routes, each with its own set of mechanistic intricacies and historical significance.

Phosgenation Routes and Their Mechanistic Considerations

The reaction of a primary amine with phosgene (carbonyl chloride) has historically been the most significant industrial method for producing isocyanates. semanticscholar.org This process is typically carried out in a two-step sequence known as cold and hot phosgenation. semanticscholar.org

In the initial "cold phosgenation" step, the primary amine, such as the precursor 7-amino-2,3-dihydrobenzo[b]furan, is reacted with an excess of phosgene at low temperatures (below 70°C) in an inert solvent. semanticscholar.org This reaction forms the corresponding carbamoyl chloride and an amine hydrochloride salt. To minimize the formation of urea (B33335) byproducts, the amine is often first converted to its hydrochloride or carbonate salt before reacting with phosgene. semanticscholar.org

RNH₂ + COCl₂ → RNCO + 2HCl

Phosgenation can be performed in either the liquid or gas phase. researchgate.netnih.gov The liquid phase method is suitable for amines with high boiling points, while the gas phase process involves vaporizing the amine at high temperatures (200-600°C) and reacting it with gaseous phosgene. researchgate.netnih.gov

Table 1: Comparison of Phosgenation Methods

FeatureLiquid Phase PhosgenationGas Phase Phosgenation
Reactant State Amine in solutionVaporized amine and gaseous phosgene
Temperature Lower temperatures initially, then heatedHigh temperatures (200-600°C)
Suitability High-boiling point aminesVolatile amines

Due to the extreme toxicity of phosgene and the corrosive nature of the hydrogen chloride byproduct, significant efforts have been made to develop safer alternatives. researchgate.netnih.gov

Development of Non-Phosgenation Strategies

The inherent hazards of phosgene have spurred the development of numerous non-phosgenation routes for isocyanate synthesis. These methods often involve rearrangement reactions or the use of less hazardous carbonyl sources.

Rearrangement Reactions:

Three classical name reactions provide powerful phosgene-free pathways to isocyanates from carboxylic acid derivatives: the Curtius, Hofmann, and Lossen rearrangements. These reactions all proceed through a common isocyanate intermediate.

Curtius Rearrangement: Discovered by Theodor Curtius in 1885, this reaction involves the thermal decomposition of an acyl azide to form an isocyanate and nitrogen gas. nih.govnih.gov The acyl azide is typically prepared from a carboxylic acid or its corresponding acyl chloride. A key advantage of the Curtius rearrangement is that it often proceeds under mild conditions and tolerates a wide range of functional groups. nih.govresearchgate.net The reaction is believed to be a concerted process where the R-group migrates simultaneously with the loss of nitrogen gas, avoiding the formation of a discrete nitrene intermediate. nih.gov

Hofmann Rearrangement: This reaction converts a primary amide into a primary amine with one fewer carbon atom via an isocyanate intermediate. ucl.ac.ukorganic-chemistry.orgsemanticscholar.org The amide is treated with bromine and a strong base, which leads to the formation of an N-bromoamide intermediate that rearranges to the isocyanate. organic-chemistry.orgrsc.org The isocyanate is then typically hydrolyzed in situ to the corresponding amine. ucl.ac.uk

Lossen Rearrangement: In the Lossen rearrangement, a hydroxamic acid or its derivative is converted into an isocyanate. researchgate.netgoogle.comcnr.itresearchgate.netfrontiersin.org The reaction is typically carried out by treating an O-acyl, O-sulfonyl, or O-phosphoryl derivative of the hydroxamic acid with a base. researchgate.netcnr.it

Table 2: Key Features of Non-Phosgenation Rearrangement Reactions

ReactionStarting MaterialKey ReagentsIntermediate
Curtius Acyl azideHeatIsocyanate
Hofmann Primary amideBr₂, BaseIsocyanate
Lossen Hydroxamic acid derivativeBaseIsocyanate

Alternative Carbonylating Agents:

To circumvent the use of phosgene, various other carbonylating agents have been explored. Dimethyl carbonate (DMC) has emerged as an environmentally friendly substitute due to its low toxicity and the absence of chloride ions in the reaction pathway. researchgate.netnih.gov The general strategy involves the reaction of an amine or a nitro compound with DMC to form a carbamate (B1207046), which is then thermally decomposed to the isocyanate. researchgate.netnih.gov Other non-phosgene methods include reductive carbonylation of nitro compounds and oxidative carbonylation of amines. researchgate.netnih.gov

Contemporary Synthetic Strategies for the this compound Skeleton

The construction of the 2,3-dihydrobenzo[b]furan core is a pivotal step in the synthesis of the target molecule. Modern organic synthesis offers a variety of powerful and elegant strategies to assemble this heterocyclic system.

Convergent and Divergent Synthetic Approaches to the 2,3-Dihydrobenzo[b]furan Core

Both convergent and divergent strategies are employed in the synthesis of 2,3-dihydrobenzo[b]furans, allowing for flexibility in accessing a wide range of derivatives. A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then joined together in the final stages. A notable example is a palladium-catalyzed annulation between aryl iodides and epoxides, providing a highly convergent route to the 2,3-dihydrobenzofuran (B1216630) scaffold. researchgate.net

Divergent approaches, on the other hand, start from a common intermediate that is then elaborated into a variety of related structures. This is particularly useful for creating libraries of compounds for biological screening.

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and 2,3-dihydrobenzo[b]furans are no exception. A variety of metals, including palladium, rhodium, copper, and iridium, have been successfully employed in cyclization and annulation reactions to construct this ring system.

Rhodium-Catalyzed Reactions: Rhodium catalysts are particularly effective in [3+2] annulation reactions. For instance, the reaction of N-phenoxy amides with alkynes or 1,3-dienes, catalyzed by rhodium complexes, provides a direct route to functionalized 2,3-dihydrobenzo[b]furans through C-H activation. researchgate.netrsc.org

Palladium-Catalyzed Reactions: Palladium catalysis is widely used for constructing the 2,3-dihydrobenzo[b]furan core. Methods such as the Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes and intramolecular C-H bond activation have proven to be highly efficient. researchgate.net Palladium-catalyzed cascade reactions, such as the Heck/Cacchi reaction, can be used to generate polycyclic structures containing the 2,3-dihydrobenzo[b]furan motif with excellent enantioselectivity. researchgate.netrsc.org

Copper-Catalyzed Reactions: Copper catalysts are often used in intramolecular cyclization reactions to form the dihydrobenzofuran ring. For example, the intramolecular reaction of aryl pinacol boronic esters can lead to chiral dihydrobenzofuran-3-ols. researchgate.net Copper-catalyzed [3+2] cycloaddition reactions have also been developed for the enantioselective synthesis of 2,3-dihydrobenzo[b]furans. researchgate.net

Table 3: Examples of Metal-Catalyzed Syntheses of 2,3-Dihydrobenzo[b]furans

Metal CatalystReaction TypeStarting MaterialsKey Features
Rhodium [3+2] AnnulationN-phenoxy amides and alkynes/dienesC-H activation, high regioselectivity
Palladium Heck/Tsuji-Trosto-bromophenols and 1,3-dienesHigh enantioselectivity
Copper Intramolecular CyclizationAryl pinacol boronic estersAccess to chiral products

In recent years, there has been a growing interest in developing organocatalytic and metal-free methods for the synthesis of 2,3-dihydrobenzo[b]furans, driven by the desire for more sustainable and cost-effective chemical processes.

Organocatalytic Approaches: Chiral organocatalysts, such as thioureas, can be used to promote enantioselective cascade reactions for the construction of trans-2,3-dihydrobenzofurans. nih.gov These reactions often proceed through Michael addition followed by an oxa-substitution. Bifunctional aminoboronic acids have also been shown to facilitate intramolecular oxa-Michael reactions of α,β-unsaturated carboxylic acids to yield dihydrobenzofurans with high enantioselectivity.

Metal-Free Protocols: A variety of metal-free methods have been developed, often utilizing Brønsted acids, bases, or photocatalysis. For example, Brønsted acids like triflic acid (TfOH) can catalyze the [4+1] annulation of p-quinone methides with diazoacetates to form 2,3-dihydrobenzo[b]furans. nih.gov Base-mediated [4+1] cyclization of 2-hydroxylimides with trimethylsulfoxonium iodide provides an effective route to 3-amino-2,3-dihydrobenzofurans. nih.gov Photocatalytic reactions, utilizing visible light, have also been employed in the synthesis of this heterocyclic system. nih.gov Furthermore, catalyst-free approaches, such as the reaction of salicylaldehydes with sulfoxonium ylides, have been reported.

Photochemical and Domino Annulation Methods

The construction of the 2,3-dihydrobenzofuran scaffold has been significantly advanced by the development of photochemical and domino annulation reactions. These methods offer mild reaction conditions, high atom economy, and access to complex molecular architectures in a single step.

Photochemical Approaches: Light-mediated reactions provide a powerful tool for ring construction. A notable method involves the photochemical cascade reaction of 2-allylphenol derivatives. This process is initiated by the photochemical activity of in situ generated phenolate anions, which can induce a cascade that leads to the formation of the dihydrobenzofuran ring. This metal-free approach proceeds rapidly, often with reaction times as short as 35 minutes, and accommodates a wide range of functional groups nih.gov. Another innovative photochemical strategy employs a gold-mediated atom transfer radical addition (ATRA) reaction. This method utilizes a dimeric gold catalyst to initiate the cyclization of ortho-allylphenols with haloalkanes under UVA irradiation, affording functionalized dihydrobenzofuran derivatives in high yields researchgate.net. Furthermore, visible light-activated transition metal photocatalysis enables the oxidative [3+2] cycloaddition of phenols and electron-rich styrenes, using ammonium persulfate as a benign terminal oxidant to construct the dihydrobenzofuran core acs.org.

Domino Annulation Reactions: Domino (or cascade) reactions, where multiple bond-forming events occur in a single synthetic operation, provide an efficient route to the dihydrobenzofuran skeleton. A Cs2CO3-catalyzed domino annulation of enantiopure chiral salicyl N-phosphonyl imines with bromomalonates has been developed to generate functionalized 2,3-dihydrobenzofurans with high diastereoselectivity researchgate.net. Another approach involves a [4+1] annulation reaction between ortho-substituted para-quinone methides and bromonitromethane under mild, metal-free conditions, which proceeds through an oxidation/elimination sequence to yield the desired heterocyclic products rsc.org. Phosphine-mediated sequential annulation reactions have also been explored, demonstrating high efficiency in constructing the dihydrobenzofuran ring system from readily available starting materials in a single step nih.gov.

Table 1: Comparison of Photochemical and Domino Annulation Methods for 2,3-Dihydrobenzofuran Synthesis
MethodKey FeaturesTypical SubstratesConditions
Photochemical CascadeMetal-free, rapid reaction times nih.gov.2-Allylphenol derivatives, α-iodo sulfonesVisible light, base (e.g., TMG)
Gold-Mediated ATRAMild photochemical conditions, high yields researchgate.net.ortho-Allylphenols, alkyl halides[Au2(μ-dppm)2Cl2], UVA light
Oxidative [3+2] CycloadditionUses a benign terminal oxidant acs.org.Phenols, electron-rich styrenesRu(bpy)3Cl2, (NH4)2S2O8, visible light
Domino AnnulationHigh diastereoselectivity, metal-free options researchgate.netrsc.org.Salicyl imines, p-quinone methidesBase catalysis (e.g., Cs2CO3)

Introduction of the Isocyanato Moiety at the C7 Position

Introducing the isocyanate group onto the pre-formed or nascent dihydrobenzofuran ring requires careful strategic planning. This can be achieved either through the conversion of an existing functional group or by direct isocyanation of a C-H bond.

Classic rearrangement reactions provide reliable and versatile methods for converting various functional groups into isocyanates. These reactions are crucial for the synthesis of this compound from a precursor bearing a suitable functional handle at the C7 position, such as a carboxylic acid, primary amide, or hydroxamic acid.

Curtius Rearrangement : This reaction involves the thermal or photochemical decomposition of an acyl azide to yield an isocyanate with the loss of nitrogen gas. A key advantage of the Curtius rearrangement is its tolerance for a wide variety of functional groups and the complete retention of stereochemistry at the migrating carbon center. The required acyl azide is typically generated from a carboxylic acid. This pathway is highly valuable for converting a 7-carboxy-2,3-dihydrobenzo[b]furan intermediate into the target isocyanate nih.gov.

Hofmann Rearrangement : The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate. The reaction is typically carried out using bromine and a strong base, like sodium hydroxide. By trapping the intermediate isocyanate before its hydrolysis to an amine, this method can be adapted to synthesize the desired product from a 7-carboxamide-2,3-dihydrobenzo[b]furan precursor nih.govdiva-portal.org.

Lossen Rearrangement : In the Lossen rearrangement, a hydroxamic acid or its derivative is converted into an isocyanate. The reaction is typically promoted by treating an O-acyl, O-sulfonyl, or O-phosphoryl derivative of a hydroxamic acid with a base. This method avoids the use of potentially explosive azide reagents required for the Curtius rearrangement and often proceeds under mild conditions nih.govalmacgroup.com.

Direct C-H isocyanation is an emerging field that offers a highly atom- and step-economical route to isocyanates, bypassing the need for pre-functionalized substrates. While still a developing area, particularly for aromatic systems, transition-metal-catalyzed C-H activation provides a promising avenue.

A pioneering method for direct C-H isocyanation was developed for aliphatic C-H bonds using a manganese catalyst. This reaction employs trimethylsilyl isocyanate (Me₃Si-NCO) as the isocyanate source and proceeds efficiently at room temperature. Mechanistic studies suggest the C-NCO bond is formed through the capture of a substrate radical by a Mn(IV)-NCO intermediate acs.org. The principles of this transformation, involving a high-valent metal-isocyanate intermediate, lay the groundwork for developing similar methodologies for aromatic C(sp²)-H bonds, such as those on the dihydrobenzofuran ring. Catalytic systems based on other transition metals like rhodium and cobalt are also known to mediate C-H bond additions to isocyanates, indicating the feasibility of the reverse process, direct C-H isocyanation nih.govnih.gov.

Chemo- and Regioselective Synthesis of this compound

The chemo- and regioselective synthesis of the target molecule is a significant challenge, requiring precise control over the positioning of the isocyanate group at C7. A robust strategy involves a convergent approach where the dihydrobenzofuran ring is constructed from a phenol precursor already containing a functional group handle at the position that will become C7.

A logical synthetic pathway begins with a 3-substituted-2-allylphenol, where the substituent is a precursor to the isocyanate group (e.g., -COOH, -CONH₂, -NH₂). For instance, starting with 2-allyl-3-hydroxybenzoic acid, the dihydrobenzofuran ring can be formed via an intramolecular cyclization reaction. This yields 7-carboxy-2,3-dihydrobenzo[b]furan almacgroup.comresearchgate.netnih.gov. Subsequent application of the Curtius rearrangement to the C7-carboxylic acid provides a reliable method to convert it into the desired 7-isocyanato functionality nih.gov. This multi-step approach ensures unambiguous regiocontrol, as the position of the final isocyanate group is determined by the starting material's substitution pattern.

Alternatively, direct C-H functionalization of the 2,3-dihydrobenzofuran core could offer a more convergent route. However, achieving selectivity for the C7 position over other aromatic C-H bonds (C4, C5, C6) is challenging and would likely require the use of a directing group to guide a transition metal catalyst to the desired site nih.govresearchgate.net.

Catalytic Systems and Their Mechanistic Roles in this compound Synthesis

Catalysis, particularly by transition metals, is fundamental to the efficient and selective synthesis of both the dihydrobenzofuran core and the isocyanate group. These catalysts operate through distinct mechanistic cycles to facilitate key bond-forming steps.

Dihydrobenzofuran Formation: A variety of transition metals, including palladium, rhodium, copper, nickel, and iridium, have been employed to catalyze the synthesis of the 2,3-dihydrobenzofuran scaffold nih.govresearchgate.netsemanticscholar.org.

Palladium Catalysis: Palladium is one of the most versatile metals for this transformation. Mechanistic pathways often involve an initial oxidative addition of a Pd(0) catalyst to an aryl halide or triflate, followed by coordination to an alkene (e.g., an allyl group). Key steps can include migratory insertion, carbopalladation, or oxypalladation, culminating in a reductive elimination step that forms the C-C and C-O bonds of the ring and regenerates the active Pd(0) catalyst nih.govnih.govrsc.org. Palladium-catalyzed Heck/Tsuji-Trost reactions of o-bromophenols with 1,3-dienes also provide an effective route organic-chemistry.org.

Rhodium Catalysis: Rhodium catalysts, particularly Rh(III) complexes, are highly effective in reactions involving C-H activation. In the synthesis of dihydrobenzofurans, a common mechanism involves a chelation-assisted C-H activation at the ortho position of a phenoxy substrate to form a five-membered rhodacycle intermediate. This is followed by insertion of an alkene or other coupling partner and subsequent reductive elimination to furnish the cyclized product nih.govnih.govacs.orgthieme-connect.com.

Isocyanate Formation: As discussed, direct C-H isocyanation is an emerging area where transition metal catalysis plays a central role. The manganese-catalyzed system provides the clearest mechanistic insight to date. The proposed catalytic cycle involves the generation of a high-valent Mn(IV)-NCO species, which acts as the isocyanate transfer agent. This species intercepts a carbon-centered radical, generated from the substrate via hydrogen atom abstraction by a manganese-oxo species, to form the final C-NCO bond acs.org. While direct aromatic C-H isocyanation is less developed, catalysts based on cobalt, rhodium, and ruthenium have shown efficacy in related C-H amidation reactions with isocyanates, operating through C-H activation/cyclometalation pathways nih.govresearchgate.net.

Table 2: Role of Transition Metals in Key Synthetic Steps
Metal CatalystTransformationKey Mechanistic StepsTypical Substrates
Palladium (Pd)Dihydrobenzofuran formationOxidative Addition, Oxypalladation, Reductive Elimination nih.gov.o-Allylphenols, Aryl triflates
Rhodium (Rh)Dihydrobenzofuran formationChelation-assisted C-H Activation, Migratory Insertion acs.orgthieme-connect.com.N-Phenoxyacetamides, Alkenes
Manganese (Mn)Direct C-H IsocyanationHydrogen Atom Abstraction, Radical capture by Mn(IV)-NCO acs.org.Alkanes with activatable C-H bonds
Cobalt (Co)C-H Amidation with IsocyanatesC-H Activation, Migratory Insertion into C=N of isocyanate nih.gov.Arenes with directing groups, Isocyanates

Organocatalysis in Isocyanate and Dihydrobenzofuran Synthesis

Organocatalysis has emerged as a powerful tool in modern organic synthesis, offering metal-free alternatives that often provide high levels of stereoselectivity and efficiency. hku.hk Its application to the synthesis of both the dihydrobenzofuran core and the isocyanate functional group highlights its versatility and potential for constructing the target molecule, this compound.

For the synthesis of the dihydrobenzofuran skeleton, organocatalysis presents several effective strategies. One notable method is the oxidation-cyclization of o-allylphenols. thieme-connect.com This approach utilizes simple organic molecules, such as 2,2,2-trifluoroacetophenone, as catalysts in conjunction with a green oxidant like hydrogen peroxide (H₂O₂), to facilitate the cyclization in high yields. thieme-connect.com Another powerful organocatalytic approach involves domino reactions, such as Friedel-Crafts/substitution sequences, which can construct the dihydrobenzofuran skeleton with multiple stereocenters in a single, enantiomerically controlled step. Quinine-based bifunctional organocatalysts have been successfully employed in such reactions to produce a variety of chiral dihydrobenzofuran derivatives with excellent enantioselectivity (up to >99% ee). These methods represent a significant advance over traditional acid or base-catalyzed syntheses. nih.gov

In the context of isocyanate chemistry, organocatalysts are well-established for promoting reactions involving isocyanates, such as the formation of polyurethanes from diols and diisocyanates. acs.org Organic bases like N-heterocyclic carbenes (NHCs), amidines, and guanidines, as well as organic Brønsted acids, have been shown to effectively catalyze the addition of alcohols to isocyanates, with reaction times comparable to traditional metal-based catalysts. acs.orgmdpi.com While organocatalysts are more commonly used to consume isocyanates, their principles can be applied to synthetic strategies. For example, the Curtius rearrangement, a versatile phosgene-free method for converting a carboxylic acid into an isocyanate via an acyl azide intermediate, proceeds under mild conditions that are compatible with organocatalytic systems. researchgate.net

Synthesizing this compound via organocatalysis would likely involve a convergent strategy. First, an appropriately substituted o-allylphenol could be cyclized using an organocatalytic oxidation method to form the 7-substituted-2,3-dihydrobenzo[b]furan core. The substituent at the 7-position would then be converted to the isocyanate group, potentially through an organocatalyst-compatible Curtius rearrangement from a carboxylic acid precursor.

Table 1: Organocatalytic Methods for Dihydrobenzofuran Synthesis

Catalytic System Substrate Type Key Reaction Type Typical Yields Reference
2,2,2-Trifluoroacetophenone / H₂O₂ o-Allylphenols Oxidation-Cyclization Moderate to Good thieme-connect.com
Quinine-based Bifunctional Catalyst β-Naphthol and (Z)-(2-bromo-2-nitrovinyl)benzene Friedel-Crafts/Substitution Domino High (up to >99% ee)
(S)-di(2-naphthyl)pyrrolinol TMS ether / 2-nitrobenzoic acid Bisenal Substrates Amine-catalyzed Cyclization Moderate to Good hku.hk

Green Chemistry Principles in the Synthesis of this compound

The synthesis of this compound can be significantly improved by adhering to the principles of green chemistry, which aim to reduce waste, minimize hazards, and increase efficiency. nih.govresearchgate.net

Key Green Chemistry Principles and Their Application:

Prevention of Waste: Designing synthetic routes that generate minimal byproducts is crucial. Domino reactions for forming the dihydrobenzofuran ring are excellent examples, as they combine multiple transformations into one step, reducing waste from intermediate purification.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov Cycloaddition reactions or intramolecular cyclizations, such as the oxidation-cyclization of o-allylphenols, generally exhibit high atom economy. thieme-connect.com

Less Hazardous Chemical Syntheses: A primary goal is the avoidance of highly toxic reagents. For isocyanate synthesis, this means replacing the traditionally used and extremely hazardous phosgene. rsc.org Phosgene-free routes, such as the Curtius rearrangement of carboxylic acids or the reductive carbonylation of nitro compounds, are far safer and more environmentally benign alternatives. researchgate.netuniversiteitleiden.nl

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. nih.gov Both organocatalysts and transition-metal catalysts (e.g., palladium, copper) can be used in small amounts to achieve high yields for both C-O ring formation in dihydrobenzofurans and for isocyanate synthesis, minimizing waste. nih.govacs.orgresearchgate.net

Use of Safer Solvents and Auxiliaries: Whenever possible, hazardous organic solvents should be replaced with greener alternatives such as water, ethanol, or even solvent-free conditions. nih.gov Some modern syntheses of dihydrobenzofurans have been developed under visible light or using solvent-free catalytic systems. nih.govmdpi.com

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. nih.gov Many organocatalytic reactions can be performed under mild conditions, offering a distinct advantage over processes requiring high heat. thieme-connect.com

Use of Renewable Feedstocks: While challenging for this specific molecule, a long-term green chemistry goal involves sourcing starting materials from renewable biomass. nih.gov For instance, certain phenols and other aromatic precursors can be derived from lignin, a component of lignocellulosic biomass. researchgate.net The development of bio-based isocyanates is an active area of research. rsc.org

A truly "green" synthesis of this compound would integrate these principles. It might involve the organocatalytic cyclization of a lignin-derived phenol precursor in a green solvent, followed by a phosgene-free conversion of a carboxylic acid group to the isocyanate via a high-yield rearrangement reaction.

Table 2: Application of Green Chemistry Principles to Synthesis

Green Chemistry Principle Application to Synthesis of this compound
Less Hazardous Synthesis Avoid phosgene; use Curtius rearrangement or reductive carbonylation for the isocyanate group. researchgate.netuniversiteitleiden.nl
Catalysis Employ organocatalysts or transition metals instead of stoichiometric reagents for ring formation. thieme-connect.comnih.gov
Atom Economy Utilize intramolecular cyclization or domino reactions to construct the dihydrobenzofuran core. thieme-connect.com
Energy Efficiency Develop catalytic processes that operate at ambient temperature and pressure. nih.gov
Safer Solvents Replace traditional organic solvents with water, bio-solvents, or implement solvent-free conditions. nih.gov
Renewable Feedstocks Explore synthetic routes starting from biomass-derived precursors like lignin. researchgate.net

Reactivity and Reaction Pathways of 7 Isocyanato 2,3 Dihydrobenzo B Furan

Chemical Reactivity of the Isocyanato Functional Group (–N=C=O)

The isocyanate functional group is a heterocumulene defined by the –N=C=O unit. Its reactivity is governed by the central carbon atom, which is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. rsc.org Resonance structures illustrate the delocalization of electrons, which results in a significant partial positive charge on the carbon, making it a prime target for nucleophiles. rsc.org Consequently, isocyanates like 7-Isocyanato-2,3-dihydrobenzo[b]furan are reactive electrophiles that readily engage with a wide array of nucleophilic compounds, including alcohols, amines, and water. wikipedia.org The reactivity can be modulated by substituents on the aromatic ring; electron-withdrawing groups enhance the carbon's electrophilicity and reactivity, while electron-donating groups have the opposite effect. rsc.org

Nucleophilic Addition Reactions to the Electrophilic Carbon

The cornerstone of isocyanate chemistry is the nucleophilic addition reaction. vaia.comvaia.com In this process, a nucleophile attacks the electron-deficient carbon atom of the isocyanate group. rsc.orgvaia.com This attack disrupts the π-system, leading to the formation of a tetrahedral intermediate, which is then typically stabilized by proton transfer to yield the final addition product. vaia.com This pathway is fundamental to the synthesis of a wide range of derivatives from this compound.

Two of the most significant nucleophilic addition reactions involving isocyanates lead to the formation of urea (B33335) and carbamate (B1207046) derivatives. These reactions are widely employed in polymer chemistry and organic synthesis.

Urea Formation : The reaction of an isocyanate with a primary or secondary amine yields a substituted urea. wikipedia.orgaip.org This reaction is generally rapid and efficient. When this compound reacts with an amine, the amine's nitrogen atom acts as the nucleophile, attacking the isocyanate carbon to form a stable urea linkage. beilstein-journals.orgorganic-chemistry.orgmdpi.comasianpubs.org

Carbamate (Urethane) Formation : When treated with an alcohol, an isocyanate forms a carbamate, also known as a urethane (B1682113). wikipedia.orgnih.gov The oxygen atom of the alcohol's hydroxyl group attacks the electrophilic isocyanate carbon. vaia.com This reaction is the basis for the production of polyurethanes when diisocyanates react with polyols. wikipedia.org The reaction of this compound with an alcohol would produce a carbamate derivative with the dihydrobenzofuran moiety. nih.govorganic-chemistry.orgorganic-chemistry.org

Table 1: Synthesis of Urea and Carbamate Derivatives

Reactant Nucleophile Product Class General Reaction
This compound Primary/Secondary Amine (R₂NH) Substituted Urea Ar–N=C=O + R₂NH → Ar–NH–C(O)–NR₂

In the general reactions, "Ar" represents the 2,3-dihydrobenzo[b]furan-7-yl group.

The electrophilic nature of the isocyanate carbon in this compound allows it to react with a variety of heteroatom nucleophiles beyond alcohols and amines.

Oxygen Nucleophiles : Besides alcohols, water can also act as a nucleophile. The initial reaction forms an unstable carbamic acid, which then decomposes to yield a primary amine and carbon dioxide. wikipedia.org This amine can further react with another molecule of isocyanate to form a symmetrical urea.

Nitrogen Nucleophiles : Primary and secondary amines are potent nitrogen nucleophiles that lead to ureas. wikipedia.orgmdpi.com Other nitrogen nucleophiles, such as hydrazides, can also react to form corresponding derivatives.

Sulfur Nucleophiles : Thiols (R-SH) can react with isocyanates in a manner analogous to alcohols, although the reaction is often slower. researchgate.net The nucleophilic addition of a thiol to the isocyanate group results in the formation of a thiocarbamate linkage. researchgate.net

Table 2: Reactions with Heteroatom Nucleophiles

Nucleophile Type Example Product Type
Oxygen (O) Alcohols (R-OH), Water (H₂O) Carbamates, Carbamic Acids (unstable)
Nitrogen (N) Amines (R-NH₂), Hydrazines Ureas, Semicarbazides

Cycloaddition Chemistry Involving the Isocyanate Moiety

Isocyanates are versatile partners in cycloaddition reactions, where they can react as a 2π electron component across their C=N or C=O double bonds. These reactions are powerful tools for constructing complex heterocyclic structures. rsc.orgrsc.org

The isocyanate group in this compound can theoretically participate in several modes of cycloaddition.

[2+2] Cycloaddition : Isocyanates can undergo [2+2] cycloadditions with electron-rich alkenes to form four-membered β-lactam rings. researchtrends.net This reaction is particularly effective with activated isocyanates, such as chlorosulfonyl isocyanate. researchtrends.net Mechanistically, these reactions can proceed via a concerted pathway or a stepwise pathway involving a diradical intermediate. researchtrends.netrsc.org Additionally, metal-catalyzed [2+2+2] cycloadditions of isocyanates with dienes or alkynes provide access to six-membered nitrogen heterocycles like dihydropyrimidine-2,4-diones and substituted indolizinones. nih.govoup.comacs.org

[3+2] Cycloaddition : In [3+2] cycloadditions, the isocyanate acts as a dipolarophile and reacts with a three-atom, 1,3-dipole component. researchgate.netuchicago.edu Examples of 1,3-dipoles include nitrones and aza-oxyallyl cations. researchgate.netacs.org These reactions lead to the formation of five-membered heterocyclic rings, such as γ-butyrolactams or oxazolidinones, and are often catalyzed by Lewis acids or transition metals. acs.orgacs.org

[4+2] Cycloaddition : Isocyanates can participate as dienophiles in Diels-Alder reactions. In hetero-Diels-Alder reactions, an isocyanate with an adjacent double bond (a vinyl isocyanate) can act as the heterodiene, reacting with a dienophile like benzyne (B1209423) to form phenanthridinone systems. acs.org More commonly, the isocyanate C=N bond acts as the 2π component (dienophile), reacting with a 1,3-diene. Formal [4+2] cycloadditions have also been developed, providing access to enantioenriched 3,4-dihydroquinazolin-2-ones. acs.org

A direct and significant consequence of the cycloaddition reactivity of isocyanates is the synthesis of a diverse array of nitrogen-containing heterocycles. frontiersin.orgresearchgate.netorganic-chemistry.org These reactions provide efficient routes to molecular scaffolds that are prevalent in pharmaceuticals and agrochemicals. rsc.orgrsc.org

For instance:

The [2+2] cycloaddition with alkenes yields β-lactams (2-azetidinones). researchtrends.net

The copper-catalyzed reaction of aziridines with isocyanates can transform a three-membered ring into a five-membered imidazolidinone. frontiersin.org

[3+2] cycloadditions with nitrones can produce 1,2,4-oxadiazolidin-5-ones. acs.org

Rhodium-catalyzed [2+2+2] cycloadditions between alkenyl isocyanates and alkynes deliver substituted indolizinones and quinolizinones. nih.gov

Cascade reactions involving in situ generated N-isocyanates can be used to assemble various 5- and 6-membered heterocycles, including acyl-pyrazoles and azauracils. rsc.orgrsc.org

This versatility makes this compound a potentially valuable building block for accessing novel and complex heterocyclic systems.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Chlorosulfonyl isocyanate
β-lactam (2-azetidinone)
Dihydropyrimidine-2,4-dione
Indolizinone
Quinolizinone
γ-butyrolactam
Oxazolidinone
Phenanthridinone
3,4-dihydroquinazolin-2-one
Imidazolidinone
1,2,4-oxadiazolidin-5-one
Acyl-pyrazole
Azauracil
Carbamic acid

Trimerization and Polymerization Processes of the Isocyanate Group

The isocyanate group (–N=C=O) is well-known for its ability to undergo self-addition reactions, leading to the formation of cyclic trimers (isocyanurates) and linear polymers. These processes are of significant industrial importance, particularly in the production of polyurethane materials.

The cyclotrimerization of isocyanates to form a stable six-membered isocyanurate ring is a key reaction. The generally accepted mechanism for the anionic trimerization of aromatic isocyanates involves the initial nucleophilic attack of a catalyst on the electrophilic carbon atom of the isocyanate group. nih.gov This forms a nucleophilic anionic intermediate. nih.gov This intermediate then sequentially adds two more isocyanate molecules. acs.org The final step is an intramolecular cyclization that releases the catalyst and forms the thermodynamically stable isocyanurate ring. acs.org

In the presence of alcohols, an alternative pathway can occur. The isocyanate first reacts with the alcohol to form a carbamate. The carbamate can then react with another isocyanate to form an allophanate (B1242929) intermediate. This allophanate can then undergo further reactions to yield the final isocyanurate product. acs.org Recent studies on acetate-initiated trimerization suggest a more complex mechanism where the initial acetate (B1210297) is a precatalyst, and the actual catalytic species can change during the course of the reaction. nih.govacs.org

A wide array of catalysts can be employed to promote the trimerization and polymerization of isocyanates, and the choice of catalyst can significantly influence the reaction rate and the structure of the final product. These catalysts can be broadly categorized as amines, phosphines, and metal compounds. rsc.org

For the trimerization of both alkyl and aryl isocyanates, various catalysts have been shown to be effective, including:

Amines: Tertiary amines are commonly used. rsc.org

Phosphines: Trialkylphosphines are effective catalysts. rsc.org

Metal Compounds: A diverse range of metal compounds, including those of aluminum, tin, and alkali metals (e.g., sodium and potassium salts), are active catalysts. rsc.orgrsc.org For instance, an aluminum complex featuring a pyridyl-bisiminophenolate ligand has been demonstrated to be a highly active and selective catalyst for the trimerization of various isocyanates under mild conditions. rsc.orgrsc.org

Acetate-based catalysts, such as potassium acetate, are frequently used in industrial settings. nih.govacs.org Studies have shown that these carboxylates may act as precatalysts, generating more nucleophilic species in situ that are the true catalytic agents. nih.govacs.org The catalytic activity is also influenced by the solvent and the specific nature of the isocyanate (aliphatic vs. aromatic). acs.org

The following table summarizes some of the catalyst types used for isocyanate trimerization:

Catalyst TypeExamplesApplicable Isocyanates
Tertiary Amines Triethylamine, N-methylmorpholineAromatic and Aliphatic
Phosphines TrialkylphosphinesAromatic and Aliphatic
Metal Alkoxides Aluminum-pyridyl-bis(iminophenolate) complexesAromatic and Aliphatic
Carboxylate Salts Potassium Acetate, Cesium PivalateAromatic and Aliphatic

Reactivity of the 2,3-Dihydrobenzo[b]furan Core

The 2,3-dihydrobenzo[b]furan moiety of the molecule also possesses distinct reactive sites, primarily the benzene (B151609) ring and the dihydrofuran ring.

The benzene ring of the 2,3-dihydrobenzo[b]furan system can undergo electrophilic aromatic substitution. The position of substitution is directed by the activating, ortho-, para-directing ether oxygen of the dihydrofuran ring and the deactivating, meta-directing isocyanate group. The ether oxygen increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack than benzene itself. researchgate.net

In the case of this compound, the isocyanate group is at position 7. The ether oxygen will strongly activate the ortho positions (6 and 8, though 8 is part of the furan (B31954) ring fusion) and the para position (4). The isocyanate group, being electron-withdrawing, will direct incoming electrophiles to the meta positions (4 and 6, relative to the isocyanate). Therefore, electrophilic substitution is most likely to occur at positions 4 and 6, which are activated by the ether oxygen and meta to the isocyanate group.

Common electrophilic aromatic substitution reactions include:

Nitration: Can be achieved using reagents like sodium nitrate. researchgate.net

Halogenation: Bromination can be carried out using N-bromosuccinimide (NBS). researchgate.net

Formylation: Vilsmeier-Haack formylation can introduce a formyl group. researchgate.net

Acylation: Friedel-Crafts acylation can introduce an acyl group. rsc.org

The regioselectivity of these reactions on the substituted 2,3-dihydrobenzo[b]furan ring will be a result of the combined directing effects of the existing substituents.

The dihydrofuran ring is susceptible to several types of reactions:

Ring-Opening: The C-O bond of the dihydrofuran ring can be cleaved under certain conditions. For instance, Lewis acid-catalyzed intramolecular ring-opening benzannulation of 5-(indolyl)-2,3-dihydrofuran acetals has been reported. mdpi.com Reductive ring-opening of benzofurans can also be achieved using lithium. researchgate.net

Hydrogenation/Dehydrogenation: The dihydrofuran ring can be hydrogenated to the corresponding tetrahydrobenzofuran. Conversely, dehydrogenation can lead to the formation of the aromatic benzofuran (B130515) system. The hydrogenation of the C2-C3 double bond of benzofurans is a common method for synthesizing 2,3-dihydrobenzofurans. nih.gov

The C2 and C3 atoms of the dihydrofuran ring are chiral centers when appropriately substituted, allowing for stereoselective reactions. Numerous methods have been developed for the enantioselective synthesis of 2,3-dihydrobenzofurans. nih.govresearchgate.netorganic-chemistry.org These methods often employ chiral catalysts to control the stereochemical outcome of the reaction. For example, rhodium-catalyzed enantioselective intermolecular C-H insertion followed by a palladium-catalyzed C-H activation/C-O cyclization has been used for the enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans. nih.gov Similarly, biocatalytic strategies using engineered myoglobins have been developed for the highly diastereoselective and enantioselective construction of stereochemically rich 2,3-dihydrobenzofurans. rochester.edu

Cooperative and Competitive Reactivity between the Isocyanato and Dihydrobenzofuran Moieties

The isocyanate group is a potent electrophile, readily undergoing nucleophilic attack at the central carbon atom. This reactivity is influenced by the electronic nature of the substituent on the aromatic ring. The dihydrobenzofuran moiety, being part of the aromatic system to which the isocyanate is attached, modulates this electrophilicity. Conversely, the isocyanate group, being strongly electron-withdrawing, deactivates the benzene ring towards electrophilic aromatic substitution. This deactivation makes reactions such as nitration or Friedel-Crafts acylation on the aromatic part of the dihydrobenzofuran ring less favorable than on an unsubstituted or activated ring. researchgate.netlumenlearning.com

Competition arises when the molecule is subjected to reagents that can interact with either functional group. For instance, in the presence of a strong nucleophile, the primary site of attack will almost certainly be the isocyanate group. However, under conditions that favor electrophilic attack, such as in strongly acidic media, reactions at the aromatic ring could potentially compete, although the deactivating effect of the isocyanate group remains a significant barrier.

Cooperative reactivity could be envisaged in scenarios where a reaction at one site facilitates a subsequent transformation at the other. For example, the transformation of the isocyanate group into a derivative that is electron-donating or less deactivating could activate the aromatic ring for subsequent electrophilic substitution. Furthermore, intramolecular reactions are a possibility, where a functional group introduced by reaction with the isocyanate could subsequently react with the dihydrobenzofuran ring system, leading to the formation of more complex heterocyclic structures.

Mechanistic Investigations of Key Transformations of this compound

A thorough understanding of the reaction mechanisms is crucial for controlling the transformations of this compound and for designing synthetic routes to desired products.

Kinetic Studies and Reaction Rate Determinants

The rate of this reaction is highly dependent on several factors:

Nature of the Nucleophile: The reactivity of the nucleophile plays a critical role. For example, primary alcohols generally react faster than secondary alcohols due to reduced steric hindrance. nih.gov

Solvent Polarity: The reaction rate is significantly influenced by the solvent. Polar solvents can stabilize the charge separation in the transition state, thus accelerating the reaction. researchgate.netresearchgate.net However, specific interactions such as hydrogen bonding between the solvent and the reactants can also play a complex role. researchgate.net

Temperature: As with most chemical reactions, an increase in temperature generally leads to an increase in the reaction rate, following the Arrhenius equation.

Factor Effect on Reaction Rate Rationale
Nucleophile Steric HindranceInverseIncreased steric bulk around the nucleophilic center hinders approach to the electrophilic isocyanate carbon.
Electron-withdrawing SubstituentsIncreaseEnhance the electrophilicity of the isocyanate carbon. scientific.net
Electron-donating SubstituentsDecreaseReduce the electrophilicity of the isocyanate carbon. nih.gov
Solvent PolarityGenerally IncreaseStabilization of the polar transition state. researchgate.netresearchgate.net
TemperatureIncreaseProvides sufficient activation energy for the reaction to proceed.

Elucidation of Reaction Intermediates and Transition States

The reaction of isocyanates with nucleophiles, particularly alcohols, has been a subject of detailed mechanistic studies, which provide insights into the likely intermediates and transition states for this compound.

Theoretical studies suggest that the addition of an alcohol to an isocyanate proceeds through a transition state involving intramolecular hydrogen transfer. oup.comoup.com In the absence of a catalyst, the reaction is often proposed to involve a multi-molecular mechanism where additional alcohol molecules participate in the transition state, acting as a proton shuttle. kuleuven.be This leads to the formation of a urethane linkage.

Further reaction of the urethane with another molecule of isocyanate can lead to the formation of an allophanate . This reaction is typically reversible and becomes significant at higher temperatures or with an excess of isocyanate. mdpi.com In the presence of specific catalysts and at high isocyanate concentrations, the trimerization of isocyanates can occur, leading to the formation of a stable six-membered isocyanurate ring. rsc.org

For reactions involving the dihydrobenzofuran moiety, such as electrophilic substitution, the key intermediate is a resonance-stabilized carbocation known as the arenium ion or sigma complex . In metal-catalyzed cross-coupling or C-H functionalization reactions on the dihydrobenzofuran ring, organometallic intermediates involving the catalytic metal (e.g., palladium, rhodium, copper) are crucial. rsc.org For instance, oxidative addition of an aryl halide to a metal center is a common initial step.

Transformation Key Intermediate/Transition State Description
Urethane formationMultimolecular transition stateInvolves one or more alcohol molecules facilitating proton transfer during nucleophilic attack on the isocyanate. kuleuven.be
Allophanate formationUrethane-isocyanate adductFormed by the reaction of a urethane with an isocyanate molecule. mdpi.com
Isocyanurate formationCyclic trimerA six-membered ring formed from the cyclotrimerization of three isocyanate molecules. rsc.org
Electrophilic Aromatic SubstitutionArenium ion (sigma complex)A resonance-stabilized carbocation formed by the attack of an electrophile on the benzene ring.
Metal-catalyzed reactionsOrganometallic intermediatesSpecies where the dihydrobenzofuran moiety is bonded to a metal catalyst, facilitating subsequent bond formations. rsc.org

Influence of Solvent and Catalyst on Reaction Pathways

The choice of solvent and catalyst is paramount in directing the reactivity of this compound, allowing for selective transformations of either the isocyanate group or the dihydrobenzofuran ring.

Solvent Effects: The solvent can influence both the rate and the outcome of reactions.

For Isocyanate Reactions: Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) can accelerate the reaction of isocyanates with nucleophiles by stabilizing polar intermediates. researchgate.net In contrast, non-polar solvents like toluene (B28343) or xylene result in slower reaction rates. researchgate.net Solvents capable of hydrogen bonding can also affect the reaction by solvating the reactants and influencing their reactivity. researchgate.net

For Dihydrobenzofuran Reactions: The choice of solvent is also critical in reactions involving the dihydrobenzofuran ring. For example, in metal-catalyzed reactions, the solvent can affect the solubility of the catalyst and reactants, as well as the stability of intermediates in the catalytic cycle. rsc.org

Catalyst Effects: Catalysts can dramatically alter the reaction pathways and increase reaction rates.

For Isocyanate Reactions: The reaction of isocyanates with alcohols is notably catalyzed by a wide range of compounds. Tertiary amines (e.g., triethylamine, DABCO) and organometallic compounds (e.g., dibutyltin (B87310) dilaurate) are highly effective catalysts. acs.orgresearchgate.net The mechanism of catalysis can vary, with some catalysts acting as nucleophiles to activate the isocyanate, while others act as Lewis acids to activate the alcohol. The choice of catalyst can also influence the selectivity between urethane, allophanate, and isocyanurate formation. rsc.org

For Dihydrobenzofuran Reactions: A plethora of transition metal catalysts, including those based on palladium, rhodium, copper, and iron, have been developed for the synthesis and functionalization of dihydrobenzofurans. rsc.orgresearchgate.net These catalysts enable a variety of transformations such as cross-coupling reactions, C-H activation/functionalization, and cycloaddition reactions. rsc.orgnih.gov The ligand coordinated to the metal center is often crucial in controlling the regioselectivity and stereoselectivity of these reactions.

Reagent Type Examples Effect on this compound Reactions
Solvents Toluene, Xylene (non-polar) researchgate.netSlow down reactions of the isocyanate group.
DMF, DMSO (polar aprotic) researchgate.netAccelerate reactions of the isocyanate group.
Alcohols (protic)Can act as both reactant and solvent, influencing reaction order. kuleuven.be
Catalysts Triethylamine, DABCO (tertiary amines) acs.orgCatalyze urethane formation.
Dibutyltin dilaurate (organometallic) researchgate.netHighly effective catalyst for urethane formation.
Palladium, Rhodium, Copper complexes rsc.orgCatalyze reactions on the dihydrobenzofuran ring such as C-H activation and cross-coupling.

Theoretical and Computational Investigations of 7 Isocyanato 2,3 Dihydrobenzo B Furan

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations provide fundamental insights into the electronic structure, stability, and reactivity of a molecule. These computational methods are essential for understanding the intrinsic properties of 7-Isocyanato-2,3-dihydrobenzo[b]furan at a molecular level.

Density Functional Theory (DFT) is a robust computational method for determining the optimized molecular geometry and thermodynamic stability of molecules. By approximating the electron density of a system, DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation.

For this compound, DFT calculations would be expected to reveal a largely planar benzofuran (B130515) ring system fused with the dihydrofuran ring. The isocyanate (-N=C=O) group attached at the 7-position is predicted to have a nearly linear arrangement. The stability of the molecule is determined by its total electronic energy, calculated at its optimized geometry. Such studies on related benzofuran derivatives have demonstrated a good correlation between calculated and experimental structures. researchgate.netresearchgate.net

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated at the B3LYP/6-311G(d,p) level) This data is illustrative and based on typical values for similar molecular structures.

ParameterValue
Bond Lengths (Å)
C(aromatic)-N1.410
N=C(isocyanate)1.220
C=O(isocyanate)1.185
C(aromatic)-O(furan)1.375
C(dihydro)-O(furan)1.450
Bond Angles (°)
C-N=C128.5
N=C=O178.5
C(aromatic)-C(aromatic)-N121.0

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich dihydrobenzofuran ring system. In contrast, the LUMO is anticipated to be centered on the electron-deficient and highly electrophilic isocyanate group. This distribution suggests that the molecule would act as a nucleophile at the aromatic ring in certain reactions and as a potent electrophile at the isocyanate carbon.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's reactivity. chemrxiv.org These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω).

Table 2: Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound This data is illustrative and based on theoretical calculations for analogous compounds.

ParameterValue (eV)
EHOMO-6.85
ELUMO-1.25
HOMO-LUMO Gap (ΔE)5.60
Ionization Potential (I ≈ -EHOMO)6.85
Electron Affinity (A ≈ -ELUMO)1.25
Electronegativity (χ)4.05
Chemical Hardness (η)2.80
Electrophilicity Index (ω)2.93

Analysis of the charge distribution and molecular electrostatic potential (MEP) provides a visual representation of the charge landscape of a molecule and helps in identifying sites susceptible to electrophilic and nucleophilic attack. The MEP map is plotted on the molecule's electron density surface, with different colors representing varying electrostatic potentials. bhu.ac.in

In a theoretical MEP map of this compound, regions of negative electrostatic potential (typically colored red) are expected around the highly electronegative oxygen and nitrogen atoms of the isocyanate group and the furan (B31954) oxygen. These areas indicate nucleophilic centers. Conversely, regions of positive potential (colored blue) are anticipated around the hydrogen atoms and, significantly, the central carbon atom of the isocyanate group, marking it as a primary site for nucleophilic attack.

Computational Modeling of Reaction Mechanisms and Pathways

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including the identification of transition states and the calculation of reaction barriers.

A potential energy surface (PES) maps the energy of a chemical system as a function of the geometric coordinates of its atoms. libretexts.org By calculating the PES for a reaction, chemists can identify the lowest energy path from reactants to products, known as the reaction coordinate. Stationary points on the PES correspond to reactants, products, intermediates, and transition states. The energy difference between the reactants and the transition state is the activation barrier (or activation energy), which is a key determinant of the reaction rate. libretexts.org

For reactions involving this compound, such as the common addition of an alcohol to the isocyanate group to form a urethane (B1682113), computational modeling can trace the entire reaction pathway. mdpi.com This would involve locating the pre-reaction complex, the transition state for the nucleophilic attack, and the final product.

Table 3: Hypothetical Activation Barriers for the Reaction of this compound with Methanol (B129727) This data is for illustrative purposes.

Reaction StepCalculated Activation Barrier (kcal/mol)
Nucleophilic attack of methanol on the isocyanate carbon25.5
Proton transfer to form the urethane product5.2

When a molecule has multiple reactive sites, computational modeling can predict the regioselectivity of a reaction by comparing the activation barriers for attack at each site. The reaction pathway with the lowest activation barrier is the most kinetically favored, thus determining the major product.

In the case of this compound, while the isocyanate group is the most prominent electrophilic site, other positions on the aromatic ring could potentially react with strong electrophiles. Computational models could compare the activation energies for substitution at different positions on the benzofuran ring versus addition to the isocyanate group to predict the outcome under specific reaction conditions.

Furthermore, if the reaction involves the formation of new chiral centers, computational methods can be employed to predict stereoselectivity. By calculating the energies of the diastereomeric transition states, it is possible to predict which stereoisomer will be formed preferentially. For example, in a reaction with a chiral nucleophile, the activation energies for the formation of the (R) and (S) products at the newly formed stereocenter can be computed to determine the enantiomeric excess.

Solvation Effects in Computational Reaction Modeling

The reactivity of the isocyanate functional group is highly sensitive to its solvent environment. Computational models, particularly those employing a polarizable continuum model (PCM), are instrumental in elucidating these effects. Studies on simple isocyanates like methyl isocyanate and phenyl isocyanate demonstrate that solvent polarity can significantly influence the thermodynamics and kinetics of their reactions. researchgate.netacs.org

For this compound, the isocyanate group (–NCO) is a potent electrophile, readily reacting with nucleophiles such as alcohols and amines. The solvent can stabilize or destabilize the reactants, transition states, and products to varying degrees, thereby altering the reaction pathway and rate.

Key Findings from Analogous Systems:

Thermodynamics: In reactions of methyl isocyanate, transformations in the liquid phase are generally more exothermic than in the gas phase. researchgate.net This suggests that the products are more stabilized by the solvent than the reactants.

Reaction Mechanisms: The reaction between nitrones and isocyanates can switch between concerted and stepwise mechanisms depending on the solvent polarity. acs.org Apolar solvents tend to favor concerted pathways, whereas polar solvents can stabilize zwitterionic intermediates, favoring a stepwise mechanism. acs.org

A hypothetical study on the reaction of this compound with a nucleophile, such as methanol, would likely show similar trends. The use of a continuum solvation model like SMD (Solvent Model Density) would be crucial in accurately predicting the reaction barriers in different solvents. mdpi.com

Table 1: Predicted Influence of Solvent on the Reaction of this compound This table is a hypothetical representation based on data from analogous systems.

SolventDielectric Constant (ε)Expected Effect on Reaction Rate (with a protic nucleophile)Likely Mechanistic Pathway
Hexane1.88SlowConcerted
Dichloromethane8.93ModerateMixed or Stepwise
Acetonitrile37.5FastStepwise
Dimethyl Sulfoxide (B87167) (DMSO)46.7Very FastStepwise

Conformational Analysis and Molecular Dynamics Simulations

The 2,3-dihydrobenzofuran (B1216630) moiety is not planar. nih.gov The five-membered dihydrofuran ring can adopt various puckered conformations, often described as envelope or twist forms. The specific conformation will be influenced by the substitution pattern on the aromatic ring.

The isocyanate group attached to the aromatic ring also has rotational freedom. Computational studies on molecules like chloroacetyl isocyanate have shown that different conformers can exist with comparable relative stability. nih.gov For this compound, rotation around the C7-NCO bond would likely lead to different orientations of the NCO group relative to the dihydrofuran ring.

Molecular Dynamics (MD) Simulations:

MD simulations are a powerful tool to explore the conformational landscape of a molecule over time. dntb.gov.uanih.gov By simulating the atomic motions based on a force field, MD can reveal the accessible conformations, the energy barriers between them, and the influence of the solvent on the conformational equilibrium. For this compound, an MD simulation in a solvent box would provide insights into:

The preferred pucker of the dihydrofuran ring.

The rotational dynamics of the isocyanate group.

The interplay between the ring conformation and the isocyanate orientation.

The formation of intermolecular interactions, such as hydrogen bonds, with solvent molecules. nih.gov

The development of accurate force fields for isocyanates is crucial for reliable MD simulations. acs.orgresearchgate.netnih.gov

Table 2: Hypothetical Conformational Data for this compound This table is a hypothetical representation based on general principles of conformational analysis.

Conformational FeatureKey Dihedral Angle(s)Predicted Low-Energy Conformations
Dihydrofuran Ring PuckerC8-O-C2-C3Envelope, Twist
Isocyanate Group RotationC6-C7-N-CPlanar (NCO in plane with aromatic ring), Orthogonal (NCO perpendicular to aromatic ring)

Advanced Spectroscopic Prediction and Interpretation for Mechanistic Validation (beyond basic identification)

Computational chemistry offers powerful methods for predicting spectroscopic data, such as NMR and IR spectra, which can be used to validate proposed structures and reaction mechanisms. Density Functional Theory (DFT) is a widely used method for this purpose. nih.govyoutube.com

NMR Spectroscopy:

The prediction of 1H and 13C NMR chemical shifts can be achieved with high accuracy using the GIAO (Gauge-Including Atomic Orbital) method within DFT. nih.gov By comparing the calculated spectra for different possible isomers or conformers with the experimental data, the correct structure can be identified. For this compound, this could be used to:

Confirm the position of the isocyanate group at C7.

Distinguish between different conformers that might be present in solution.

Identify reaction intermediates and products by comparing their predicted spectra with experimental observations.

Systematic studies on 15N NMR chemical shift prediction have also shown good agreement between calculated and experimental values, which would be particularly useful for probing the electronic environment of the isocyanate nitrogen in this compound. rsc.org

Vibrational (IR) Spectroscopy:

The IR spectrum of this compound would be dominated by a strong absorption band for the asymmetric stretching of the N=C=O group, typically appearing around 2250-2280 cm-1. DFT calculations can predict the vibrational frequencies and intensities with good accuracy, aiding in:

The assignment of complex vibrational spectra.

The identification of different conformers, which may have slightly different vibrational frequencies. nih.gov

The study of intermolecular interactions, such as hydrogen bonding, which would cause a shift in the vibrational frequencies of the involved functional groups.

By combining experimental spectroscopy with computational predictions, a deeper understanding of the structure, reactivity, and dynamics of this compound can be achieved.

Applications of 7 Isocyanato 2,3 Dihydrobenzo B Furan As a Synthetic Building Block

Utilization in the Synthesis of Complex Organic Molecules

The dihydrobenzofuran moiety is a common structural motif in a wide array of biologically active natural products and medicinally important compounds. nih.govnih.govnih.govnih.gov The presence of the isocyanate group at the 7-position offers a reactive handle for the elaboration of this core structure into more complex molecular architectures.

Construction of Bridged and Fused Heterocyclic Systems

While specific examples detailing the use of 7-isocyanato-2,3-dihydrobenzo[b]furan in the synthesis of bridged and fused heterocyclic systems are not extensively documented in publicly available literature, the inherent reactivity of the isocyanate group suggests its potential in such applications. Isocyanates are known to participate in a variety of cycloaddition reactions. For instance, the reaction of an isocyanate with a 1,3-dipole can lead to the formation of five-membered heterocyclic rings. Furthermore, intramolecular reactions involving a suitably positioned nucleophile on a group introduced via the isocyanate could lead to the formation of fused ring systems.

The synthesis of fused heterocyclic systems often involves the formation of new rings onto an existing molecular scaffold. organic-chemistry.orgresearchgate.netosi.lvresearchgate.net For example, dearomative cycloaddition reactions of 2-nitrobenzofurans have been shown to be an effective method for constructing polycyclic frameworks containing a 2,3-dihydrobenzofuran (B1216630) core. nih.gov While not a direct application of this compound, this illustrates the importance of the dihydrobenzofuran scaffold in the synthesis of complex, fused structures. The isocyanate functionality could, in principle, be used to introduce dienophilic or dipolarophilic moieties, setting the stage for intramolecular cycloadditions to form bridged systems.

Stereoselective Synthesis of Advanced Intermediates

The stereoselective synthesis of 2,3-dihydrobenzofurans is of significant interest due to the prevalence of chiral dihydrobenzofuran cores in natural products. organic-chemistry.orgrsc.org Numerous methods have been developed for the enantioselective and diastereoselective synthesis of this heterocyclic system, often employing transition metal catalysis or organocatalysis. nih.govorganic-chemistry.org These methods typically focus on the formation of the dihydrofuran ring itself and the stereocontrolled introduction of substituents at the 2- and 3-positions.

There is currently limited direct literature describing the role of the 7-isocyanato group in directing stereoselective transformations on the dihydrobenzofuran ring. The isocyanate group is generally not considered a primary stereodirecting group in the common strategies for asymmetric synthesis of this scaffold. However, it is conceivable that the isocyanate could be converted to a chiral auxiliary or a directing group that could influence the stereochemical outcome of subsequent reactions on the aromatic or heterocyclic ring. For instance, reaction with a chiral alcohol or amine would yield a chiral urethane (B1682113) or urea (B33335), which could then direct metallation or other reactions to a specific position or face of the molecule.

Role in Polymer Chemistry: Elucidation of Monomer Reactivity and Polymerization Kinetics

The isocyanate group is a cornerstone of polymer chemistry, particularly in the synthesis of polyurethanes and polyureas. The reactivity of the isocyanate group in this compound is expected to be influenced by the electronic properties of the dihydrobenzofuran ring system.

Polyurethane and Polyurea Synthesis Mechanisms Involving this compound

The fundamental reaction in polyurethane synthesis is the polyaddition of a diisocyanate with a polyol. l-i.co.ukyoutube.com Similarly, polyureas are formed through the reaction of a diisocyanate with a polyamine. nih.govmdpi.com In the context of this compound, its reaction with a diol would lead to the formation of a polyurethane with pendant dihydrobenzofuran moieties. Likewise, reaction with a diamine would produce a polyurea with the same pendant groups.

The general mechanism for urethane formation involves the nucleophilic attack of the hydroxyl group of the polyol on the electrophilic carbon of the isocyanate group. youtube.com This is typically an exothermic condensation reaction that can proceed at room temperature, although catalysts are often employed to control the reaction rate. l-i.co.uk The mechanism for urea formation is analogous, with the amine group of the polyamine acting as the nucleophile. nih.gov

The kinetics of these polymerization reactions are influenced by several factors, including the structure of the isocyanate and the polyol or polyamine, the presence of catalysts, and the reaction temperature. researchgate.netresearchgate.netscilit.com The electronic nature of the substituent on the aromatic ring of an isocyanate can affect its reactivity. The dihydrobenzofuran group, being an ether, may have a modest electron-donating effect on the aromatic ring, which could slightly modulate the reactivity of the isocyanate group compared to a simple phenyl isocyanate.

The reaction between isocyanates and water is a crucial side reaction, particularly in the production of polyurethane foams, as it generates carbon dioxide gas which acts as a blowing agent. l-i.co.ukosti.gov This reaction proceeds through an unstable carbamic acid intermediate which decomposes to an amine and carbon dioxide. The resulting amine can then react with another isocyanate group to form a urea linkage. mdpi.com

Interactive Table: Reactants and Products in Polymer Synthesis

Reactant 1Reactant 2Polymer TypeRepeating Unit Feature
This compoundDiolPolyurethanePendant 2,3-dihydrobenzofuran
This compoundDiaminePolyureaPendant 2,3-dihydrobenzofuran
This compoundWaterPolyurea (with CO2 evolution)Pendant 2,3-dihydrobenzofuran

Investigation of Alternative Polymerization Modalities

Concerns over the toxicity of isocyanates have driven research into isocyanate-free routes for the synthesis of polyurethanes and polyureas. uva.nltue.nlglobaljournals.org These alternative methods include the ring-opening polymerization of cyclic carbamates and the reaction of bis(cyclic carbonates) with diamines. While these approaches are designed to avoid the use of isocyanates, they provide important context for the broader field of polyurethane and polyurea chemistry.

There is no direct evidence in the reviewed literature of alternative polymerization modalities specifically involving this compound. However, the isocyanate group itself can undergo other types of polymerization. For example, the cyclotrimerization of isocyanates to form polyisocyanurates is a well-known process, often catalyzed by specific catalysts, which leads to highly cross-linked and thermally stable materials. researchgate.net

Development of Novel Functional Organic Materials Precursors

The unique combination of the dihydrobenzofuran scaffold and the reactive isocyanate group makes this compound a promising precursor for the development of novel functional organic materials. The dihydrobenzofuran moiety is found in compounds with interesting biological and optical properties, while the isocyanate group provides a versatile anchor for incorporating these properties into larger systems. nih.govnih.gov

The isocyanate group can be used to covalently attach the dihydrobenzofuran unit to surfaces, polymers, or other molecules. This could be utilized to create materials with tailored properties, such as biocompatible coatings, functionalized resins for chromatography, or materials with specific optical or electronic characteristics. For instance, the reaction of this compound with a hydroxyl-terminated surface would result in a surface functionalized with dihydrobenzofuran moieties.

Furthermore, the polymerization of monomers containing the dihydrobenzofuran unit can lead to polymers with interesting properties. While not directly involving the 7-isocyanato derivative, the general principle of incorporating such heterocyclic structures into polymer backbones is a recognized strategy for developing new materials. The isocyanate functionality provides a straightforward method for creating such monomers or for post-polymerization modification.

An exploration of the future research trajectories for the chemical compound this compound reveals significant opportunities for innovation in synthetic chemistry, reactivity, analytics, and computational modeling. The continued investigation of this molecule is poised to benefit from emerging technologies and methodologies, pushing the boundaries of chemical science.

Q & A

Q. What are the optimal synthetic routes for 7-isocyanato-2,3-dihydrobenzo[b]furan, and how do reaction conditions influence yield?

The synthesis typically involves functionalizing 2,3-dihydrobenzo[b]furan precursors with isocyanate groups. A common approach includes reacting 2,3-dihydrobenzo[b]furan derivatives with phosgene or its safer alternatives (e.g., triphosgene) under anhydrous conditions. Catalysts like triethylamine or palladium-based systems are critical for regioselective isocyanate formation. Evidence from analogous furan-isocyanate syntheses suggests yields depend on solvent polarity (e.g., dichloromethane vs. THF) and temperature control (0–25°C) to minimize side reactions .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • FT-IR : The isocyanate (-NCO) group shows a strong absorption band near 2250–2270 cm⁻¹.
  • ¹H/¹³C NMR : The dihydrobenzofuran core protons appear as distinct multiplets (δ 2.5–3.5 ppm for CH₂ groups), while the isocyanate carbon resonates at δ ~120–125 ppm.
  • HPLC-MS : Reverse-phase chromatography (C18 column) with acetonitrile/water gradients ensures purity assessment, while ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ for C₉H₇NO₂). These methods align with protocols used for structurally similar dihydrobenzofuran derivatives .

Q. How does the reactivity of this compound compare to other isocyanates in nucleophilic addition reactions?

The electron-rich dihydrobenzofuran ring enhances electrophilicity at the isocyanate group, accelerating reactions with amines or alcohols. For example, it reacts with primary amines at room temperature to form urea derivatives, whereas aliphatic isocyanates require heating. Steric hindrance from the fused ring system may reduce reactivity with bulky nucleophiles compared to linear isocyanates .

Advanced Research Questions

Q. What strategies mitigate hydrolytic instability of the isocyanate group during storage or reaction?

Hydrolysis to urea derivatives is a major challenge. Anhydrous storage under inert gas (N₂/Ar) and molecular sieves are essential. In situ generation via Curtius rearrangement of acyl azides (e.g., from 7-azido-2,3-dihydrobenzo[b]furan) minimizes pre-reaction degradation. Computational studies (DFT) can predict stabilizing solvents—aprotic solvents like DMF or DMSO reduce water interaction .

Q. How can computational modeling (e.g., DFT, MD) predict regioselectivity in polymer crosslinking applications?

Density Functional Theory (DFT) simulations model electron density distribution to identify reactive sites. For this compound, the isocyanate group’s electrophilicity is amplified by the adjacent oxygen atom in the dihydrofuran ring, favoring crosslinking at the 7-position. Molecular Dynamics (MD) simulations further predict polymer chain mobility and crosslink density in polyurethane matrices .

Q. How should researchers resolve contradictions in reported catalytic efficiencies for isocyanate-functionalized dihydrobenzofurans?

Discrepancies often arise from catalyst poisoning (e.g., moisture in Pd/C systems) or unoptimized reaction scales. Systematic studies comparing homogeneous (e.g., Sn(Oct)₂) vs. heterogeneous catalysts (e.g., zeolites) under controlled humidity are recommended. Reproducibility requires strict adherence to anhydrous protocols and real-time monitoring via IR spectroscopy .

Applied Research Questions

Q. What role does this compound play in designing high-performance polymers?

Its rigid dihydrobenzofuran backbone improves thermal stability in polyurethanes and polyureas. For example, copolymerization with polyether diols produces elastomers with Tg > 150°C, outperforming conventional aliphatic isocyanates. Applications include aerospace coatings and biomedical devices requiring hydrolytic resistance .

Q. What biological screening approaches are suitable for evaluating its bioactivity?

  • In vitro assays : Test urea derivatives (post-amine reaction) for kinase inhibition or antibacterial activity using microdilution (MIC) protocols.
  • ADMET profiling : Predictive models assess solubility (LogP ~2.5) and cytochrome P450 interactions.
  • X-ray crystallography : Resolve binding modes with target proteins (e.g., COX-2), leveraging the compound’s planar aromatic system for π-π stacking .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.